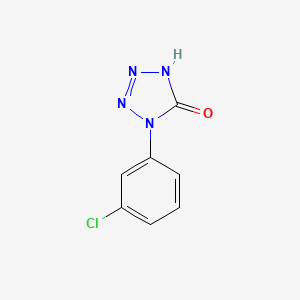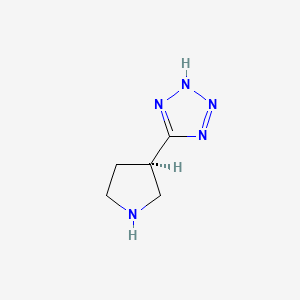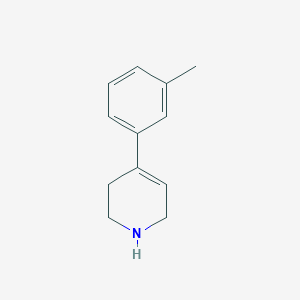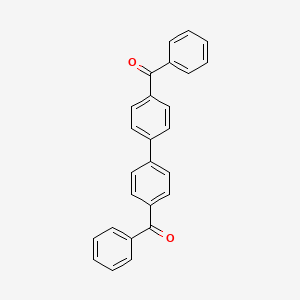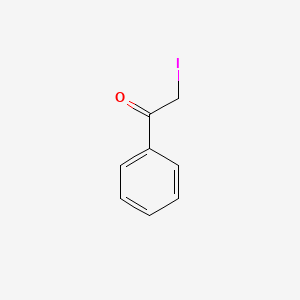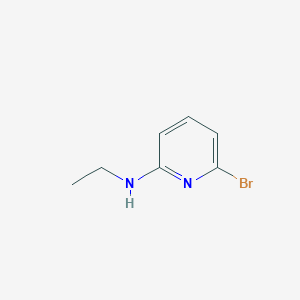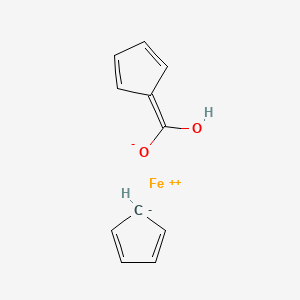
Ferrocene, carboxy-(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ferrocenecarboxylic acid is an organoiron compound with the chemical formula (C₅H₅)Fe(C₅H₄CO₂H). It is the simplest carboxylic acid derivative of ferrocene, a well-known organometallic compound. Ferrocenecarboxylic acid is recognized for its unique redox properties and stability, making it a valuable compound in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ferrocenecarboxylic acid can be synthesized through several methods. One common method involves the acylation of ferrocene with a 2-chlorobenzoyl chloride, followed by hydrolysis . Another method includes the iodoform reaction of acetylferrocene in the presence of polyethylene glycol, iodine-potassium iodide, and aqueous alkali, followed by extraction and acidification to obtain ferrocenecarboxylic acid .
Industrial Production Methods: Industrial production of ferrocenecarboxylic acid typically involves the use of non-organic aqueous alkali as a solvent, ensuring a controlled and mild reaction environment. The reaction is carried out at low temperatures (0-5°C) and is completed within a short time frame (approximately 2 hours) .
Chemical Reactions Analysis
Types of Reactions: Ferrocenecarboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride.
Substitution: Substitution reactions can occur at the carboxylic acid group, forming derivatives such as esters and amides.
Major Products: The major products formed from these reactions include ferrocenecarboxylic acid derivatives like ferrocenecarboxylic anhydride and various esters .
Scientific Research Applications
Ferrocenecarboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of ferrocenecarboxylic acid involves its redox properties. The carboxylic acid group binds to ferrocene, forming a stable complex that can engage with other molecules, including proteins, to facilitate various reactions. This complex can act as a reducing agent, influencing redox reactions and catalysis .
Comparison with Similar Compounds
Ferrocenecarboxylic acid is unique due to its combination of redox properties and stability. Similar compounds include:
1,1’-Ferrocenedicarboxylic acid: This compound has two carboxylic acid groups, offering different reactivity and applications compared to ferrocenecarboxylic acid.
Ferrocenylmethanol: Another derivative of ferrocene, used in different synthetic and catalytic applications.
Ferrocenecarboxylic acid stands out due to its specific functional group, which imparts unique properties and applications in redox chemistry and catalysis.
Properties
Molecular Formula |
C11H10FeO2 |
|---|---|
Molecular Weight |
230.04 g/mol |
IUPAC Name |
cyclopenta-1,3-diene;cyclopenta-2,4-dien-1-ylidene(hydroxy)methanolate;iron(2+) |
InChI |
InChI=1S/C6H6O2.C5H5.Fe/c7-6(8)5-3-1-2-4-5;1-2-4-5-3-1;/h1-4,7-8H;1-5H;/q;-1;+2/p-1 |
InChI Key |
OZMCRHRTLJMAFK-UHFFFAOYSA-M |
Canonical SMILES |
[CH-]1C=CC=C1.C1=CC(=C(O)[O-])C=C1.[Fe+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


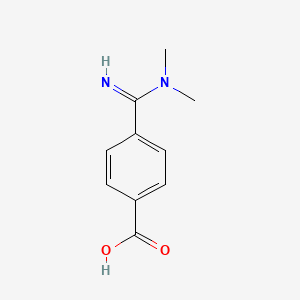

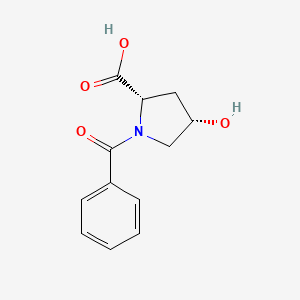
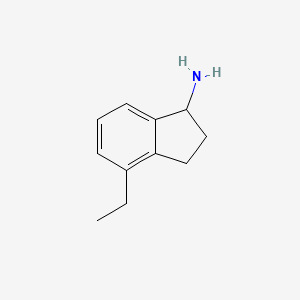

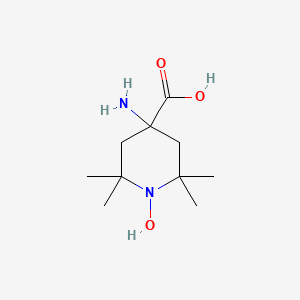
![Ethyl (3S)-3-hydroxy-3-[6-[(methylamino)carbonyl]-2-naphthyl]-3-(1-trityl-1H-imidazol-4-yl)propanoate](/img/structure/B8806949.png)
